molecular formula C14H9F3I2N2O2 B11102845 4-[(E)-2-(3,5-diiodo-2-methoxyphenyl)ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-one

4-[(E)-2-(3,5-diiodo-2-methoxyphenyl)ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-one

Cat. No.: B11102845
M. Wt: 548.04 g/mol
InChI Key: BWZYSGYUHTYNFK-NSCUHMNNSA-N
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Description

4-[(E)-2-(3,5-DIIODO-2-METHOXYPHENYL)-1-ETHENYL]-6-(TRIFLUOROMETHYL)-2(1H)-PYRIMIDINONE is a complex organic compound characterized by its unique structure, which includes iodine, methoxy, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-(3,5-DIIODO-2-METHOXYPHENYL)-1-ETHENYL]-6-(TRIFLUOROMETHYL)-2(1H)-PYRIMIDINONE typically involves multiple steps, starting with the preparation of the core pyrimidinone structureCommon reagents used in these reactions include iodine, methoxybenzene, and trifluoromethylating agents .

Industrial Production Methods

standard organic synthesis techniques, such as those used in pharmaceutical production, can be adapted for its synthesis .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-2-(3,5-DIIODO-2-METHOXYPHENYL)-1-ETHENYL]-6-(TRIFLUOROMETHYL)-2(1H)-PYRIMIDINONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-[(E)-2-(3,5-DIIODO-2-METHOXYPHENYL)-1-ETHENYL]-6-(TRIFLUOROMETHYL)-2(1H)-PYRIMIDINONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-2-(3,5-DIIODO-2-METHOXYPHENYL)-1-ETHENYL]-6-(TRIFLUOROMETHYL)-2(1H)-PYRIMIDINONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-2-(3,5-DIIODO-2-METHOXYPHENYL)-1-ETHENYL]-6-(TRIFLUOROMETHYL)-2(1H)-PYRIMIDINONE is unique due to its combination of iodine, methoxy, and trifluoromethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C14H9F3I2N2O2

Molecular Weight

548.04 g/mol

IUPAC Name

4-[(E)-2-(3,5-diiodo-2-methoxyphenyl)ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one

InChI

InChI=1S/C14H9F3I2N2O2/c1-23-12-7(4-8(18)5-10(12)19)2-3-9-6-11(14(15,16)17)21-13(22)20-9/h2-6H,1H3,(H,20,21,22)/b3-2+

InChI Key

BWZYSGYUHTYNFK-NSCUHMNNSA-N

Isomeric SMILES

COC1=C(C=C(C=C1I)I)/C=C/C2=NC(=O)NC(=C2)C(F)(F)F

Canonical SMILES

COC1=C(C=C(C=C1I)I)C=CC2=NC(=O)NC(=C2)C(F)(F)F

Origin of Product

United States

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